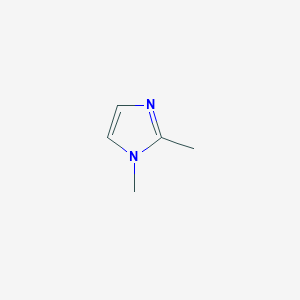

1,2-Dimethylimidazole

Description

Significance of Imidazole (B134444) Derivatives in Contemporary Chemistry

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, serves as a fundamental building block in both nature and synthetic chemistry. lifechemicals.comjchemrev.com Its unique electronic characteristics and ability to participate in various chemical interactions make its derivatives crucial components in a wide array of scientific fields. nih.gov The imidazole ring is a key structural motif in many natural products, including the amino acid histidine and the hormone histamine (B1213489). lifechemicals.com

In medicinal chemistry, imidazole derivatives are integral to numerous commercialized drugs, such as the histamine H2 receptor antagonist Cimetidine and the tyrosine kinase inhibitor Nilotinib. lifechemicals.com The scaffold's ability to form multiple interactions like hydrogen bonds and hydrophobic forces allows it to bind effectively with various enzymes and receptors. nih.gov This has led to the development of imidazole-containing compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. jchemrev.comnih.govnih.gov

Beyond pharmaceuticals, the applications of imidazole derivatives extend into materials science and catalysis. They are used in the creation of ionic liquids, synthetic polymers, and as complexing agents for metals. lifechemicals.comnumberanalytics.com Furthermore, N-heterocyclic carbenes derived from imidazoles are employed as ligands to prepare catalysts for important metal-mediated reactions like olefin metathesis. lifechemicals.com The versatility of the imidazole core continues to drive research, making it a privileged structure in modern chemical innovation. nih.gov

Scope of Academic Inquiry for 1,2-Dimethylimidazole

This compound, a simple derivative of imidazole, has garnered significant academic and industrial interest due to its versatile properties and wide-ranging applications. google.comguidechem.com Research into this compound spans organic synthesis, materials science, catalysis, and analytical chemistry.

As a chemical intermediate and building block, this compound is crucial in the synthesis of more complex molecules. guidechem.comriverlandtrading.com It serves as a precursor for various pharmaceutical compounds, including antifungal and antiviral agents. guidechem.comriverlandtrading.com A significant area of investigation is its use in the synthesis of ionic liquids, such as 1,2-dimethyl-3-n-butylimidazolium chloride, which are valued for their unique properties as solvents and electrolytes. sigmaaldrich.comchemicalbook.com

In the field of catalysis, this compound functions as both a catalyst and a ligand. It can act as a base to facilitate reactions like alkylation, acylation, and condensation. guidechem.comriverlandtrading.com Its ability to stabilize metal complexes makes it a valuable ligand in coordination chemistry, forming complexes with metals like copper that have diverse structural and catalytic properties. sigmaaldrich.comchemicalbook.comevitachem.com

The compound's utility extends to materials science, where it is employed as a curing agent for epoxy resins and a catalyst in the production of polyurethanes. sfchemicals.com In this capacity, it helps to improve the mechanical and electrical properties of the resulting polymers. sfchemicals.com Recent studies have explored its role in developing recyclable, self-healing elastomers by mediating dynamic metal-ligand coordination bonds. acs.org Additionally, it finds application as a corrosion inhibitor for metals and as an additive in electroplating baths to enhance the quality of metal coatings. riverlandtrading.com In analytical chemistry, its derivatives are used to improve the detection of molecules like propofol (B549288) in mass spectrometry analysis. nih.gov The broad spectrum of its utility continues to make this compound a subject of ongoing research and development. evitachem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-5-6-3-4-7(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWQSPITLQVMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061939 | |

| Record name | 1H-Imidazole, 1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Other Solid, Solid; mp = 37-39 deg C; [Alfa Aesar MSDS] | |

| Record name | 1H-Imidazole, 1,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimethylimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9915 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1739-84-0 | |

| Record name | 1,2-Dimethylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1739-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001739840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethylimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111174 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 1,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIMETHYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q41BC3GRJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes to 1,2-Dimethylimidazole

Advanced synthetic strategies have been developed to produce this compound with high purity and yield, suitable for industrial-scale production. google.com These methods often involve direct, one-step processes that are both time- and resource-efficient.

High-temperature reactions are a key strategy in the synthesis of this compound, particularly when using certain methylating agents whose reactivity is temperature-dependent. nih.govugm.ac.id These protocols are designed to maximize conversion rates and product selectivity.

A prominent advanced method involves the high-temperature, one-step synthesis of this compound from 2-methylimidazole (B133640) using dimethyl carbonate (DMC) as the methylating agent. google.com DMC is recognized as an environmentally friendly alternative to more toxic reagents like methyl halides or dimethyl sulfate. nih.govugm.ac.id The reaction's effectiveness is highly dependent on temperature; at its boiling point of 90°C, DMC tends to favor methoxycarbonylation, but at higher temperatures (>120°C), it functions effectively as a methylating agent. nih.govugm.ac.id

The process involves heating 2-methylimidazole in a suitable solvent and then adding dimethyl carbonate. google.comchemicalbook.com The reaction is typically carried out at temperatures between 120°C and 180°C. google.com This method achieves high conversion of the starting material and results in high-purity this compound with yields around 85%. google.comchemicalbook.com

Table 1: Reaction Parameters for High-Temperature Synthesis of this compound

| Parameter | Value/Condition | Reference |

|---|---|---|

| Starting Material | 2-Methylimidazole | google.com |

| Methylating Agent | Dimethyl carbonate (DMC) | google.com |

| Temperature Range | 120°C - 180°C | google.com |

| Optimal Temperature | 135°C - 140°C | chemicalbook.com |

| Reaction Time | 5 - 6 hours (DMC addition) + 2 hours (insulation) | chemicalbook.com |

| Yield | ~85% | google.comchemicalbook.com |

| Purity | >99.5% (via gas chromatography) | chemicalbook.com |

The choice of solvent is a critical factor in optimizing the synthesis of this compound. google.com The reaction using dimethyl carbonate is typically performed in a high-boiling point organic solvent. google.com Preferred solvents include N,N-dimethylformamide (DMF), glycol monoethyl ether, and chlorobenzene. google.com These solvents are chosen for their ability to remain stable at the high temperatures required for the methylation reaction. google.comgoogle.com

The solvent's role extends beyond simply dissolving the reactants; it can significantly influence the reaction's kinetics and selectivity. nih.govnih.gov The use of solvents like DMF facilitates a controlled reaction environment, allowing for gradual heating and addition of reagents, which leads to a high conversion rate of 2-methylimidazole, reported to be as high as 98%. chemicalbook.com After the reaction is complete, the solvent is typically removed via reduced-pressure distillation before the final product is purified. google.comchemicalbook.com

Modern synthetic chemistry places a strong emphasis on "green" principles, which aim to reduce waste, use less toxic materials, and improve energy efficiency. The synthesis of this compound has benefited from these approaches.

A significant advantage of the high-temperature synthesis of this compound using dimethyl carbonate is that it can be performed without a catalyst. google.com This catalyst-free approach is a cornerstone of its green credentials, as it eliminates the need for catalysts that can be toxic or difficult to separate from the final product. google.comgoogle.com Furthermore, this method avoids the production of considerable solid waste, such as the potassium salt byproducts often generated in other methylation reactions. google.comnih.gov

The process is also lauded for its waste-minimizing nature, as it produces no wastewater and features a simple post-treatment process. google.com The use of dimethyl carbonate itself is a key aspect of this green strategy, as DMC is known for its low toxicity and biodegradability, offering a much safer profile than traditional methylating agents. google.comnih.govugm.ac.id These characteristics make the synthesis not only environmentally friendly but also well-suited for large-scale industrial production. google.com Other catalyst-free methods are being developed for related heterocyclic compounds, underscoring a broader trend in green chemical manufacturing. rsc.org

Synthesis of this compound-Derived Compounds

This compound serves as a versatile building block for the synthesis of a variety of other compounds, particularly ionic liquids and coordination complexes. sigmaaldrich.com

Examples of its applications in synthesis include:

Ionic Liquids: It is a key precursor in the synthesis of imidazolium-based ionic liquids. For instance, it is used to synthesize 1,2-dimethyl-3-n-butylimidazolium chloride and 1,2-dimethyl-3-n-propylimidazolium chloride. sigmaaldrich.com It is also used to create 1-(2-methoxyethyl)-2,3-dimethylimidazolium chloride and its corresponding hexafluorophosphate (B91526) salt. sigmaaldrich.com

Coordination Complexes: this compound reacts with copper(II) tetraacetate to form the complex cis-bis(acetato)bis(this compound) copper(II). sigmaaldrich.com

Menschutkin Reaction: It undergoes the Menschutkin reaction with benzyl (B1604629) bromide, which results in the formation of 3-benzyl-1,2-dimethylimidazolium bromide. sigmaaldrich.com The kinetics of this reaction have been studied in various solvents. sigmaaldrich.com

Imidazolium (B1220033) Salt Formation

This compound is a versatile precursor in the synthesis of a variety of imidazolium salts, which are a class of ionic liquids. The formation of these salts typically involves the quaternization of the N3 nitrogen atom of the imidazole (B134444) ring. A common method for this transformation is the Menschutkin reaction, where this compound is reacted with an alkyl halide. sigmaaldrich.com For instance, the reaction with benzyl bromide results in the formation of 3-benzyl-1,2-dimethylimidazolium bromide. sigmaaldrich.com The kinetics of this specific reaction have been investigated in various ionic liquids and traditional organic solvents. sigmaaldrich.com

Furthermore, this compound serves as a key building block for synthesizing other functionalized ionic liquids. It is utilized in the preparation of 1,2-dimethyl-3-n-butylimidazolium chloride and 1,2-dimethyl-3-n-propylimidazolium chloride. sigmaaldrich.comsigmaaldrich.com It is also a starting material for the synthesis of 1-(2-methoxyethyl)-2,3-dimethylimidazolium chloride and its corresponding hexafluorophosphate salt. sigmaaldrich.comsigmaaldrich.com These reactions demonstrate the utility of this compound in creating a diverse range of imidazolium salts with tailored properties for various applications. researchgate.net

Table 1: Synthesis of Imidazolium Salts from this compound

| Reactant | Product | Reaction Type |

| Benzyl bromide | 3-benzyl-1,2-dimethylimidazolium bromide | Menschutkin Reaction |

| n-Butyl chloride | 1,2-dimethyl-3-n-butylimidazolium chloride | Alkylation |

| n-Propyl chloride | 1,2-dimethyl-3-n-propylimidazolium chloride | Alkylation |

| 1-Chloro-2-methoxyethane | 1-(2-methoxyethyl)-2,3-dimethylimidazolium chloride | Alkylation |

Poly(ionic liquid) Synthesis

Ionic liquids derived from this compound can be utilized as monomers for the synthesis of poly(ionic liquid)s (PILs). These polymers combine the unique properties of ionic liquids, such as thermal stability and ionic conductivity, with the mechanical characteristics and processability of polymers. nih.gov While the synthesis of PILs is a broad field, the fundamental approach involves polymerizing ionic liquid monomers that contain a polymerizable group, such as a vinyl moiety. nih.gov

For instance, imidazolium-based ionic liquid monomers can be copolymerized with cross-linking agents like N,N'-methylene diacrylamide (B3188283) to form new polymer materials. nih.gov The polymerization conditions, including the choice of solvent and initiator, are crucial factors that influence the properties of the resulting polymer. nih.gov PILs are noted for their potential in various applications, including as catalysts and in materials science. nih.gov The synthesis of nanostructured poly(ionic liquid)s can often be achieved through straightforward methods like free-radical polymerization in water, which highlights the versatility of these materials. youtube.com

Charge Transfer Complex Formation

This compound can act as an electron donor in the formation of charge transfer (CT) complexes. nih.gov A notable example is its reaction with the π-acceptor 2,4-dinitro-1-naphthol (B147749) (DNN). nih.gov This interaction, studied spectrophotometrically in various solvents, results in a CT complex formed through the transfer of lone pair electrons from the nitrogen atom of this compound to the electron-deficient aromatic ring of DNN. nih.gov The resulting complex exhibits distinct CT absorption bands that are separate from the absorbances of the individual donor and acceptor molecules. nih.gov

The stoichiometry of this specific CT complex was determined to be 1:1. nih.gov The stability and spectroscopic parameters of the complex, such as the formation constant (KCT) and molar extinction coefficient (εCT), are influenced by the polarity of the solvent. nih.gov For example, a stronger interaction between the donor and acceptor in the ground state is observed in less polar solvents like chloroform. nih.gov Another instance of complex formation is the reaction of this compound with copper(II) tetraacetate, which yields the coordination complex cis-bis(acetato)bis(this compound) copper(II). sigmaaldrich.comsigmaaldrich.com

Table 2: Characterized Charge Transfer Complex of this compound

| Electron Donor | Electron Acceptor | Stoichiometry | Characterization Methods |

| This compound (DMI) | 2,4-dinitro-1-naphthol (DNN) | 1:1 | FTIR, TGA-DTA, Powder XRD, 1H NMR, 13C NMR |

Mechanistic Investigations of this compound Reactivity

Nucleophilic and Basic Characteristics in Organic Transformations

This compound exhibits both nucleophilic and basic properties, enabling it to participate in and catalyze various organic reactions. Its nucleophilic character is evident in its ability to initiate reactions, such as in the hydrolysis of esters, where it can act as a nucleophilic catalyst. youtube.com In this role, the imidazole attacks the electrophilic carbonyl carbon of the ester, forming a more reactive intermediate that is subsequently hydrolyzed more readily than the original ester. youtube.com

The basicity of this compound allows it to function as a base catalyst. It is used in synergistic catalytic systems for the production of polyurethanes, where it works in conjunction with other amines to promote the desired polymerization reactions. google.com The reactivity of imidazoles in nucleophilic aromatic substitution (SNAr) reactions has also been a subject of study. The mechanism of these reactions can be influenced by the presence of a base, and in some cases, the reactions are subject to general base catalysis. nih.gov

Metallation Reactions and Organometallic Intermediates

For example, using n-butyl-lithium as the metallating agent can lead to different outcomes. The reaction can be directed to form 1,2-dimethylimidazol-5-yl-lithium, particularly when starting from 1,2-dimethyl-5-trimethylstannylimidazole in tetrahydrofuran (B95107) at very low temperatures (-100 °C). rsc.org Conversely, when the corresponding 5-trimethylsilyl derivative is treated with n-butyl-lithium, metallation occurs exclusively at the 2-methyl group. rsc.org These lithiated intermediates are crucial for subsequent synthetic steps. It has also been noted that 1,2-dimethylimidazol-5-yl-lithium can undergo transmetallation reactions at temperatures above -100 °C. rsc.org

Table 3: Regioselectivity in the Metallation of this compound Derivatives

| Starting Material | Metallating Agent | Solvent | Temperature (°C) | Site of Metallation |

| 1,2-dimethyl-5-trimethylstannylimidazole | n-Butyl-lithium | Tetrahydrofuran | -100 | 5-position |

| 1,2-dimethyl-5-trimethylsilyl-imidazole | n-Butyl-lithium | Tetrahydrofuran | -100 | 2-methyl group |

Substitution Reaction Pathways

The organometallic intermediates generated from the metallation of this compound are pivotal for various substitution reaction pathways. These reactive species can be quenched with a range of electrophiles to introduce new functional groups onto the imidazole core. The choice of the metallation conditions, which dictates the position of the lithium atom, consequently directs the position of the subsequent substitution. rsc.org

A practical application of this methodology is the improved synthesis of this compound-5-carbaldehyde. rsc.org This process involves the hydroxymethylation of this compound, followed by the oxidation of the resulting 5-hydroxymethyl group using nitric acid. rsc.org This pathway highlights how initial metallation and subsequent reaction with an electrophile (in this case, a source of formaldehyde (B43269) for hydroxymethylation) can be used to synthesize substituted imidazoles that may be otherwise difficult to access. The study of nucleophilic aromatic substitution reactions involving imidazole derivatives further illustrates the diverse reaction pathways available, which can range from stepwise to concerted mechanisms depending on the substrates and conditions. nih.govrsc.org

Alkylation Mechanisms and Intermediate Formation

Formation of Diethoxy(1,2-dimethyl-1H-imidazolidium-1-yl)methoxy (DEIM)

A key aspect of the DMI-catalyzed alkylation mechanism with diethyl carbonate (DEC) is the in-situ formation of a stable intermediate, Diethoxy(1,2-dimethyl-1H-imidazolidium-1-yl)methoxy (DEIM). semanticscholar.orgresearchgate.net This intermediate acts as a highly activated alkylating reagent. semanticscholar.orgumich.edu The proposed catalytic cycle involves the N-acylation of DMI by DEC to generate the DEIM intermediate. Subsequently, this intermediate facilitates the O-alkylation of the carboxylate or phenolate, leading to the formation of the corresponding ethyl ester or ether, along with the generation of ethanol (B145695) and carbon dioxide. semanticscholar.org The formation of this active intermediate is a critical step that enhances the rate of the alkylation reaction. semanticscholar.org

Influence of Reaction Conditions (Temperature, Solvents, Microwave Assistance)

The efficiency of DMI-catalyzed alkylation is significantly influenced by reaction conditions. Microwave irradiation has been shown to enhance the reaction rate, allowing for faster conversions. semanticscholar.orgumich.edu For example, solvent-free microwave-assisted reactions with DMI and DMC or DEC can proceed at high temperatures. semanticscholar.orgresearchgate.net

Temperature is another critical factor. Reactions with DEC generally require more drastic conditions, meaning higher temperatures, compared to those with DMC. semanticscholar.orgresearchgate.net For instance, in the microwave-assisted synthesis of esters, increasing the temperature can lead to a 100% conversion. umich.edu

The choice of solvent also plays a role. While some reactions are performed solvent-free under microwave conditions, others utilize solvents like dimethylformamide (DMF). semanticscholar.orgumich.edu The selectivity of methylation reactions can be dependent on the nature and amount of the solvent used. researchgate.net

Table 1: Optimized Conditions for DMI-Catalyzed Alkylation of Benzoic Acid

| Alkylating Agent | Solvent | Temperature (°C) | Time (min) | Conversion (%) |

|---|---|---|---|---|

| DMC | DMF | 130 | 10 | 100 |

| DEC | DMF | 150 | 15 | 100 |

| DMC | None (MW) | 150 | 10 | 100 |

| DEC | None (MW) | 170 | 15 | 100 |

Data compiled from research findings. semanticscholar.orgumich.edu

Menschutkin Reaction Kinetics and Solvent Effects

This compound undergoes the Menschutkin reaction, a classic example of a nucleophilic substitution reaction, with alkyl halides like benzyl bromide to form imidazolium salts. sigmaaldrich.comsigmaaldrich.comresearchgate.net The kinetics of this reaction are profoundly influenced by the solvent. The reaction rate is generally accelerated in more polar solvents due to the stabilization of the charge-separated transition state. nih.gov

Studies investigating the Menschutkin reaction between triethylamine (B128534) and ethyl iodide have provided insights applicable to similar systems involving this compound. nih.gov These studies show that the rate of reaction can span several orders of magnitude depending on the solvent, with significant rate accelerations observed in polar solvents. nih.gov The solvent's ability to stabilize the increasingly dipolar transition state through solute-solvent interactions is a key factor. nih.gov For instance, the calculated barrier heights for the reaction between pyridine (B92270) and methyl bromide were found to be significantly lower in polar acetonitrile (B52724) compared to nonpolar cyclohexane. nih.gov

The Kamlet-Abboud-Taft equation is often used to establish linear relationships between the reaction rate constants and solvent properties such as polarity/polarizability (π*), hydrogen bond acidity (α), and hydrogen bond basicity (β). researchgate.net For the esterification of levulinic acid, it was observed that solvents with low polarizability and high hydrogen bond acceptor capacity are favored. researchgate.net The reaction is faster in ethanol than in γ-valerolactone (GVL) or water. researchgate.net

Table 2: Computed Bond Lengths for the Transition Structures of the Menschutkin Reaction at 25°C

| Solvent | Dielectric Constant (ε) | R(C-I) (Å) | R(C-N) (Å) |

|---|---|---|---|

| Gas Phase | - | 2.64 | 2.05 |

| Cyclohexane | 2.02 | 2.70 | 2.10 |

| CCl4 | 2.24 | 2.74 | 2.15 |

| THF | 7.58 | 2.82 | 2.26 |

| Acetonitrile | 37.5 | 2.89 | 2.30 |

| Methanol (B129727) | 32.7 | 2.90 | 2.31 |

| Water | 78.4 | 2.91 | 2.32 |

Data adapted from studies on the triethylamine and ethyl iodide reaction, illustrating general solvent effects on Menschutkin reactions. nih.gov

Charge Transfer Complexation Mechanisms

Proton Relocation Phenomena

This compound can act as an electron donor in the formation of charge-transfer (CT) complexes. nih.gov For example, it forms a CT complex with the π-acceptor 2,4-dinitro-1-naphthol. nih.gov The formation of this complex involves the transfer of lone pair electrons from the DMI to the acceptor, resulting in distinct CT bands in the absorption spectrum. nih.gov

In the context of charge transfer, proton relocation or proton-coupled electron transfer (PCET) is a significant phenomenon, particularly at interfaces. nih.govnih.gov While direct studies on proton relocation specifically within this compound CT complexes are limited, related research provides valuable insights. For instance, in the reduction of arenes by samarium(II) iodide-water complexes, the reaction proceeds through an initial PCET. nih.gov The coordination of water to the metal ion leads to a significant weakening of the O-H bond, facilitating proton transfer. nih.gov

At semiconductor/molecule interfaces, such as methanol on titanium dioxide, nuclear quantum effects in the hydrogen-bond network are strongly coupled to photoexcited charge dynamics. nih.gov Quantum proton motion within the hydrogen-bond network can enhance the hole-trapping ability of adsorbed molecules. nih.gov In some reactions, protonation of an intermediate can influence the reaction pathway. For example, in the reaction of methimazole (B1676384) with 1,2-dichloroethane, the reaction environment can lead to the protonation of an intermediate, affecting the subsequent reaction steps. nih.gov

Catalytic Science and Applications of 1,2 Dimethylimidazole

Catalytic Roles in Polymerization Chemistry

1,2-Dimethylimidazole is utilized in several key areas of polymer chemistry, from the production of common materials like polyurethane foams to the development of novel recyclable elastomers. Its function often involves accelerating reactions, enabling specific chemical pathways, and controlling the structure of the final polymer network.

Polyurethane Foam Synthesis and Performance Enhancement

In the manufacturing of polyurethane foams, tertiary amine catalysts are essential for balancing the two primary reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate). americanchemistry.com this compound serves as an effective amine catalyst in these systems. americanchemistry.commofanpu.com It is particularly noted for its use in formulations for both flexible and rigid polyurethane foams. google.comnih.gov The selection of a catalyst like this compound is crucial, as an improper balance can lead to foam collapse or poor-quality products. epo.org

To optimize performance, this compound is often used as part of a synergistic catalyst blend. For instance, a notable blend combines this compound with dimethylaminoethoxyethanol (a tertiary amine with an isocyanate-reactive group) and tetramethylguanidine. google.com This combination is designed to enhance the stability of polyol premixes that contain halogenated blowing agents. google.com In such blends, this compound functions as a tertiary amine catalyst that does not possess an isocyanate-reactive group, distinguishing it from other components in the blend. google.com This lack of a reactive group means it is emissive from the final foam, a factor that is considered in formulation design. google.com

A key challenge in polyurethane foam production is maintaining catalyst activity over time, especially in premixes that are stored before use. Catalyst blends containing this compound have been shown to improve the stability of these systems and optimize foam kinetics, even after the premix has been aged. google.com The efficiency is often measured by tracking the change in time required for the foam to reach a certain height. Formulations using a this compound blend exhibit improved stability and less reactivity loss over time, ensuring consistent foam quality. google.com

Table 1: Illustrative Impact of Catalyst Blend on Polyurethane Foam Reactivity This table is based on descriptions of inventive examples in patent literature, illustrating the principle of measuring changes in foam rise time to assess catalyst stability. Actual values are formulation-dependent.

| Catalyst System | Aging Condition | Change in Rise Time (ΔT) | Performance Outcome |

| Standard Catalyst | Heat Aged (e.g., 50°C) | Significant Increase | Indicates reactivity loss and premix instability. |

| This compound Blend | Heat Aged (e.g., 50°C) | Minimal Increase | Demonstrates improved stability and retained efficiency. google.com |

General Polymerization Reactions for Novel Materials

The catalytic activity of this compound extends to the creation of novel materials beyond polyurethanes. A significant application is its use as an accelerator in the crosslinking of epoxidized natural rubber with dicarboxylic acids. rsc.org In this process, this compound facilitates the formation of ester crosslinks. rsc.org Mechanistic studies using NMR spectroscopy have confirmed that it operates by forming imidazolium (B1220033) dicarboxylate species, which are effectively dispersed within the rubber matrix. rsc.org This catalytic action allows for the creation of new elastomer materials with tailored properties.

Controlled Cross-linking in Elastomer Systems

This compound plays a crucial role in creating precisely controlled cross-linked networks in advanced elastomer systems. An alternative strategy to traditional curing methods involves preparing polydimethylsiloxane (B3030410) (PDMS) elastomers through the crosslinking reaction between a multifunctional imidazole-grafted PDMS and a difunctional ionic liquid. nih.govresearchgate.netnih.gov This method provides a pathway to new dielectric elastomers with enhanced properties. researchgate.netnih.gov

A key application of this compound is in the development of recyclable rubber composites. It is used to achieve controlled cross-linking in carboxylated nitrile butadiene rubber (XNBR) through a dynamic network based on ferric-carboxylate interactions. acs.org The presence of a small amount of this compound is critical for regulating the extent of the cross-linking reaction between the ferric ions (Fe³⁺) and the carboxylate groups of the XNBR. acs.org

The bulky and strongly basic nature of this compound interferes with the ferric-carboxylate interaction, preventing all available carboxylic groups from bonding with the ferric ions. acs.org This modulation is essential for controlling the cross-link density, which in turn governs the final mechanical and viscoelastic properties of the composite. acs.org This controlled, reversible cross-linking imparts the material with recyclability without significant degradation of its performance. acs.org

Table 2: Research Findings on the Role of this compound in XNBR Composites

| Feature | Finding | Scientific Evidence | Reference |

| Mechanism | Controls the extent of cross-linking by interfering with ferric-carboxylate interactions due to its bulky and basic nature. | X-ray Photoelectron and Infrared Spectroscopy | acs.org |

| Function | Regulates the cross-linking reaction between ferric ions and the carboxylate groups of XNBR. | Swelling and Rheological Studies | acs.org |

| Outcome | Imparts recyclability and influences the final tensile and viscoelastic properties of the composite. | Mechanical Performance Testing | acs.orgresearchgate.net |

Dynamic Metal-Ligand Coordination in Recyclable Elastomers

The integration of dynamic metal-ligand coordination bonds into elastomer systems represents a significant advancement in the development of recyclable materials. This compound (DMI) plays a crucial role in this area, particularly in ferric-mediated recyclable carboxylated nitrile butadiene rubber (XNBR) composites. riverlandtrading.com This approach addresses the critical challenge of balancing permanent cross-linking for robust mechanical properties with the need for recyclability, a key principle of the circular economy.

In these systems, DMI acts as a heterocyclic base that influences the extent of the dynamic reversible coordination complex formed between the carboxylate groups of the XNBR and ferric ions (Fe³⁺). riverlandtrading.com This coordination network creates a cross-linked structure that imparts commendable tensile and viscoelastic properties to the elastomer. The dynamic nature of these metal-ligand bonds allows the material to be reprocessed and recycled without a significant loss of its mechanical performance.

Research has demonstrated that XNBR composites containing DMI and ferric ions exhibit excellent recyclability. For instance, even after three recycling cycles, composites designated as XNBR-DMI₁-Fe₁.₅ and XNBR-DMI₄-Fe₁.₅ retained recycling efficiencies as high as 84% and 90%, respectively. riverlandtrading.com This high level of recyclability is further supported by creep studies, which showed deformation recovery at 130 °C to be 53.4% and 65.2% for the respective composites. riverlandtrading.com The presence and influence of the DMI-ferric ion coordination network have been confirmed through spectroscopic methods such as X-ray photoelectron and infrared spectroscopy, as well as through swelling and rheological studies. riverlandtrading.com

Table 1: Recyclability and Creep Recovery of DMI-Containing XNBR Composites

| Composite Designation | Recycling Efficiency (after 3 cycles) | Deformation Recovery (at 130 °C) |

| XNBR-DMI₁-Fe₁.₅ | 84% | 53.4% |

| XNBR-DMI₄-Fe₁.₅ | 90% | 65.2% |

Data sourced from ACS Sustainable Resource Management. riverlandtrading.com

Organic Synthesis Catalysis

Esterification and Etherification Catalysis

While this compound has been mentioned in the literature as a promoter for the methyl esterification of carboxylic acids using dimethyl carbonate, detailed research findings on its catalytic efficacy for this purpose are limited. tandfonline.com Existing reports suggest that its application in this context may be accompanied by challenges such as the need for a large catalyst loading and harsh reaction conditions, including high pressure and temperature in an autoclave. tandfonline.com

No significant research findings were identified regarding the application of this compound as a catalyst for etherification reactions.

C-H Arylation Reactions

This compound is a key substrate in palladium-catalyzed regioselective C-H arylation reactions, specifically at the C5-position of the imidazole (B134444) ring. This method provides a direct and economical route to synthesize 5-arylimidazoles. The success of this transformation is highly dependent on the choice of base and solvent. Studies have shown that using potassium acetate (B1210297) (KOAc) as the base and dimethylacetamide (DMAc) as the solvent leads to high yields of the desired 5-arylated products. nih.gov

The reaction proceeds effectively with a low loading of a phosphine-free palladium catalyst. nih.gov The steric and electronic properties of the aryl bromide coupling partner can influence the reaction outcome. For instance, ortho-substituted aryl bromides can present steric challenges, yet successful couplings have been achieved with substrates like 2-bromobenzonitrile (B47965) and 2-fluorobromobenzene, yielding the corresponding 5-arylated this compound derivatives in good yields. sigmaaldrich.com

Table 2: Palladium-Catalyzed 5-Arylation of this compound with Substituted Aryl Bromides

| Aryl Bromide | Product | Yield |

| 2-Bromobenzonitrile | 5-(2-Cyanophenyl)-1,2-dimethylimidazole | 74% |

| 2-Fluorobromobenzene | 5-(2-Fluorophenyl)-1,2-dimethylimidazole | 72% |

Data sourced from ResearchGate. sigmaaldrich.com

This catalytic approach highlights the higher reactivity of the C5-H bond of the imidazole ring compared to the C2-H bond in the presence of carboxylate bases, allowing for selective functionalization. nih.gov This regioselectivity is a crucial aspect of designing efficient synthetic pathways towards complex imidazole-containing molecules.

Coordination Chemistry of 1,2 Dimethylimidazole

Ligand Properties and Metal Complexation

1,2-Dimethylimidazole, a derivative of imidazole (B134444), primarily functions as a monodentate ligand, coordinating to metal ions through its sp²-hybridized imine nitrogen atom (N-3). wikipedia.org This nitrogen is a pure sigma-donor, making the ligand a classic L-type in covalent bond classification. wikipedia.org The presence of a methyl group at the C-2 position introduces steric hindrance compared to imidazole, which can influence the coordination number and geometry of the metal center. Another methyl group at the N-1 position prevents deprotonation and the formation of imidazolate bridges, a common feature in complexes with unsubstituted imidazole.

The basicity of the coordinating nitrogen in imidazole is intermediate between that of pyridine (B92270) and ammonia. wikipedia.org The methyl groups in this compound are electron-donating, which slightly increases the basicity and donor strength of the N-3 nitrogen atom. According to Hard-Soft Acid-Base (HSAB) theory, imidazole is classified as a hard ligand, yet it readily forms complexes with both hard and soft metal ions, including low-valent transition metals. wikipedia.org

Synthesis and Characterization of Metal-1,2-Dimethylimidazole Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. Characterization relies on a suite of analytical techniques to confirm the structure and properties of the resulting compounds.

Platinum(II) complexes are of significant interest, often investigated for their potential applications. The synthesis of Pt(II) complexes with N-donor ligands like this compound generally involves the reaction of a platinum precursor, such as cis-[PtCl₂(DMSO)₂], with the ligand in a solvent like dimethylformamide (DMF). cityu.edu.hk Gentle heating or stirring at room temperature facilitates the substitution of the labile DMSO ligands with this compound, leading to the formation of complexes with a square-planar geometry around the Pt(II) center. cityu.edu.hk

Characterization of these complexes is comprehensive.

Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the coordination of the ligand by observing shifts in the proton signals. ¹⁹⁵Pt NMR provides direct information about the platinum coordination sphere.

Infrared (IR) Spectroscopy: This technique helps to identify the coordination mode of the ligand by observing changes in the vibrational frequencies of the imidazole ring upon complexation.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the complex, confirming its composition. cityu.edu.hk

A general synthetic pathway for such complexes is shown below: cis-[PtCl₂(DMSO)₂] + 2 (1,2-Me₂Im) → cis-[PtCl₂(1,2-Me₂Im)₂] + 2 DMSO

Complexes of this compound with copper(II) and zinc(II) are readily synthesized and have been studied for their structural and chemical properties.

Copper(II) Complexes: A well-documented example is the reaction of this compound with copper(II) tetraacetate. This reaction yields the neutral complex cis-bis(acetato)bis(this compound)copper(II). sigmaaldrich.com The synthesis involves mixing the reactants in an appropriate solvent, leading to the coordination of two this compound ligands and two acetate (B1210297) ligands to the Cu(II) center.

Zinc(II) Complexes: The synthesis of zinc(II) complexes follows similar general procedures, typically by reacting a zinc salt, such as zinc acetate dihydrate, with the ligand in a 1:1 or 1:2 molar ratio in a solvent like methanol (B129727) or ethanol (B145695). researchgate.net The resulting product can then be isolated by filtration after precipitation. researchgate.net Characterization methods include IR spectroscopy to confirm coordination, elemental analysis for composition, and mass spectrometry. researchgate.net

The table below summarizes key data for a representative Cu(II) complex.

Table 1: Representative Copper(II)-1,2-Dimethylimidazole Complex

| Compound Name | Formula | Synthesis Reactants | Reference |

|---|

This compound has been employed in systems that model the coordination environment of iron in metalloenzymes. Its steric bulk and electronic properties can mimic the histidine ligation found in many iron-containing proteins. A notable application is in the development of iron-mediated dynamic coordination networks. acs.org In one study, this compound (DMI) was used to regulate the cross-linking reaction between ferric ions (Fe³⁺) and the carboxylate groups of carboxylated nitrile butadiene rubber (XNBR). acs.org The inherent basicity and coordinating ability of DMI were found to be crucial in modulating the formation of the dynamic reversible coordination complex, which in turn significantly influenced the material's properties. acs.org This system serves as a model for understanding how ancillary ligands can tune the properties of iron-centered coordination networks. acs.org

Influence of this compound on Coordination Network Dynamics

The inclusion of this compound as a co-ligand can have a profound impact on the structure and dynamics of coordination polymers and networks. Its primary role is often to modulate the rate and extent of the primary coordination bonds that form the network.

In the ferric-carboxylate cross-linked XNBR system, DMI plays a key role in regulating the network's properties. acs.org Rheometric studies showed that the presence and concentration of DMI directly tuned the cross-linking network and the viscoelasticity of the composite material. acs.org For instance, the torque measured during rheometric analysis, which correlates with cross-linking density, was significantly influenced by the amount of DMI added. acs.org A proposed mechanism suggests that DMI's coordinating ability influences the dynamic reversible coordination between the ferric ions and the carboxylate groups, which allows the material to exhibit recyclability and shape memory properties. acs.org The formation of ionic clusters, influenced by the presence of the DMI ligand, was also found to enhance the mechanical properties of the material. acs.org

Table 2: Influence of this compound (DMI) on XNBR-Fe³⁺ Composite Properties

| Composite | DMI Content (phr) | Iron Content (phr) | Minimum Torque (M_L) (dNm) |

|---|---|---|---|

| XNBR-DMI₀-Fe₁.₅ | 0 | 1.5 | 0.80 |

| XNBR-DMI₁-Fe₁.₅ | 1 | 1.5 | 1.20 |

| XNBR-DMI₄-Fe₁.₅ | 4 | 1.5 | 0.90 |

Source: Data derived from rheometric curves in a study on XNBR composites. acs.org

This demonstrates that this compound does not just act as a static ligand but can be a dynamic modulator, controlling the formation and dissociation of coordination bonds within a larger network, thereby tuning the macroscopic properties of the material.

Advanced Applications in Materials Science and Engineering

Design of Recyclable Polymer Composites

A significant challenge in polymer science is the development of materials that are both durable and recyclable. acs.org The integration of dynamic metal-ligand coordination bonds into elastomer systems is a leading-edge approach to address the trade-off between permanent cross-linking and recyclability. acs.orgacs.org This method has the potential to yield recyclable elastomeric materials, a significant step towards sustainability and a circular economy. acs.org

In this context, 1,2-Dimethylimidazole (DMI) has been instrumental in the controlled cross-linking of carboxylated nitrile butadiene rubber (XNBR) through ferric-carboxylate interactions. acs.orgacs.org The use of this heterocyclic imidazole (B134444) base allows for the creation of a dynamic coordination network of ferric ion complexes throughout the XNBR matrix. acs.orgacs.org This network is crucial for developing an eco-friendly and recyclable elastomer. acs.org

Research findings have demonstrated that the resulting composites exhibit multistep recyclability without significant degradation of their mechanical properties. acs.orgacs.org The role of DMI is critical in regulating the cross-linking process between ferric ions and the carboxylate groups of XNBR, which directly influences the final properties of the composites. acs.org

The effectiveness of this approach is highlighted by the high recycling efficiencies and deformation recovery observed in DMI-containing composites. acs.orgacs.org The formation of clusters, as shown by small-angle X-ray scattering studies, is believed to further enhance the mechanical properties by contributing to the network structure. acs.orgacs.org

Table 1: Recycling Efficiency and Deformation Recovery of XNBR-DMI-Fe Composites

| Composite | Recycling Efficiency (after 3rd cycle) | Deformation Recovery (at 130 °C) |

|---|---|---|

| XNBR-DMI1-Fe1.5 | 84% | 53.4% |

| XNBR-DMI4-Fe1.5 | 90% | 65.2% |

Data sourced from ACS Sustainable Resource Management acs.orgacs.org

Functional Materials Development

This compound is a versatile building block in the development of a wide range of functional materials due to its unique chemical structure, which allows it to act as a strong base and a nucleophile. chemimpex.com Its utility spans several areas of materials science, contributing to materials with specific, enhanced properties.

Key areas of functional material development involving this compound include:

Polymer Chemistry : It serves as a fundamental component in the production of polymers, helping to create materials with desirable mechanical and thermal characteristics. chemimpex.com

Ionic Liquids : The compound is employed in the synthesis of ionic liquids, which are valued for their unique properties in various chemical processes. chemimpex.comsigmaaldrich.com

Corrosion Inhibitors : It is used in the formulation of protective coatings to prevent metal corrosion, particularly in harsh environments. chemimpex.com

The compound's ability to act as an effective ligand in catalytic processes also enhances its role in functional materials synthesis, improving reaction rates and selectivity. chemimpex.com Its favorable environmental profile and low toxicity make it an attractive option for developing sustainable chemical practices and materials. chemimpex.com The development of recyclable elastomers and high-temperature gels, as detailed in other sections, are prime examples of its application in creating advanced functional materials. acs.orgtandfonline.com

Role in Wellbore Plugging Gels for High-Temperature Environments

In the oil and gas industry, polymer gels are essential for wellbore plugging to control fluid loss and protect reservoirs. tandfonline.comtandfonline.com However, the increasing number of ultra-high temperature wells (above 180°C) demands gel plugs with exceptional thermal stability. tandfonline.comtandfonline.com this compound has been identified as a key additive for enhancing the performance of these gels in extreme temperature conditions. tandfonline.com

When used to prepare a gel plug, this compound significantly improves the gel's strength and thermal stability at temperatures as high as 190°C. tandfonline.comtandfonline.com The mechanism behind this enhancement is attributed to the two methyl groups of the this compound molecule, which act like "claws" to connect more polymer molecular chains, resulting in a more compact and dense gel structure. tandfonline.com

Studies have shown that while the addition of this compound does not affect the gelation process itself, it does have a slight viscosity-reducing effect. tandfonline.comtandfonline.com The most critical improvement is in thermal stability. At 190°C, a standard gel without the additive broke down within 4 hours, whereas a gel containing 20% this compound remained stable and unbroken after 60 hours. tandfonline.comtandfonline.com

Furthermore, the plugging performance is dramatically improved. The addition of 15% this compound increased the breakthrough pressure of the gel from 0.2 MPa to 1.9 MPa. tandfonline.comresearchgate.net This demonstrates its capacity to create a much stronger and more reliable seal in high-temperature fractured reservoirs. tandfonline.comtandfonline.com

Table 2: Performance of Wellbore Plugging Gels at 190°C

| Property | Gel without this compound | Gel with this compound |

|---|---|---|

| Thermal Stability | Broke down within 4 hours | Unbroken after 60 hours (with 20% additive) |

| Breakthrough Pressure | 0.2 MPa | 1.9 MPa (with 15% additive) |

Data sourced from Taylor & Francis Online and ResearchGate tandfonline.comtandfonline.comresearchgate.net

Poly(ionic liquid)s for Photopatterning and Surface Modification

Poly(ionic liquid)s (PILs) are a class of polymers that are gaining attention for applications requiring modified surface properties, such as adjustable wettability and improved CO2 separation. rsc.org The synthesis of PILs often involves the use of ionic liquid monomers, and derivatives of this compound play a role in this field.

For instance, the monomer 1,2-dimethyl-3-(p-vinylbenzyl)-1H-imidazol-3-ium bis(trifluoromethane-sulfonyl)imide has been used for spatially resolved, light-induced surface modification. rsc.org This process involves grafting the PIL from a surface in a controlled manner, a technique known as photopatterning. rsc.org This allows for the creation of precise patterns on a surface, altering its chemical and physical properties in specific areas. rsc.org

The modification of polyimides into their ionic forms via processes like N-alkylation and quaternization of imidazole moieties is another route to creating high-performance PILs. rsc.org This method can produce high molecular weight cationic polyelectrolytes that retain the excellent mechanical and thermal properties of the original polyimide while gaining new functionalities. rsc.org These new PILs exhibit features like adjustable surface wettability and enhanced hydrolytic stability. rsc.org

The ability to tailor surface properties is crucial for applications in microfluidics and biomedical devices, where controlling protein adsorption and fluid interaction is paramount. nih.govnih.gov The use of imidazole-based compounds like this compound and its derivatives in the synthesis of PILs provides a versatile tool for advanced surface engineering. rsc.orgrsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound (DMI) |

| 1,2-dimethyl-3-(p-vinylbenzyl)-1H-imidazol-3-ium bis(trifluoromethane-sulfonyl)imide |

| 1-bromohexadecane |

| 1-hexadecyl-3-methylimidazolium 1,3-dimethyl 5-sulfoisophthalate (HdmimDMSIP) |

| 1-hexadecyl-3-methylimidazolium bromide (HdmimBr) |

| 1-methylimidazole |

| Acrylamide (AM) |

| Acrylonitrile butadiene styrene (B11656) (ABS) |

| Benzyl (B1604629) bromide |

| Carboxylated nitrile butadiene rubber (XNBR) |

| Chitosan |

| Copper(II) tetraacetate |

| Divinylbenzene (DVB) |

| Ferric chloride |

| Hexamethylenetetramine (HMTA) |

| N-vinylpyrrolidone (NVP) |

| Poly(dimethylsiloxane) (PDMS) |

| Poly(ethylene imine) (PEI) |

| Poly(L-lysine) (PLL) |

| Poly(L-lysine)-graft-poly(ethylene glycol) (PLL-g-PEG) |

| Poly(vinyl chloride) (PVC) |

| Polystyrene-Ethylene-Butylene-Styrene (SEBS) |

| Urea-formaldehyde resin |

Biological and Biomedical Research Perspectives

Molecular Interactions in Biological Systems

The imidazole (B134444) ring, a core component of 1,2-Dimethylimidazole, is a versatile scaffold in medicinal chemistry due to its unique electronic properties and its ability to engage in various non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This allows imidazole-containing compounds to bind effectively to a range of biological targets like enzymes and receptors, leading to a broad spectrum of biological activities.

Imidazole derivatives have been extensively studied for their anti-inflammatory properties. The mechanism of action often involves the inhibition of key enzymes in inflammatory pathways.

The Cyclooxygenase-2 (COX-2) enzyme is a major target in the development of anti-inflammatory drugs because of its central role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. brieflands.comwikipedia.org While research directly on this compound as a COX-2 inhibitor is limited, numerous studies have demonstrated that derivatives containing the imidazole scaffold are potent and selective inhibitors of this enzyme.

A series of 1,2-diarylimidazoles, which feature a core imidazole structure, have been synthesized and identified as highly potent and selective inhibitors of the human COX-2 enzyme. nih.gov Systematic modifications of this scaffold have yielded compounds with significant inhibitory power. nih.gov Similarly, another study focused on a new series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives. Docking studies revealed that these compounds fit well within the catalytic pocket of the COX-2 enzyme, establishing effective hydrogen bonding with key amino acid residues like Arg513. brieflands.com

| Compound Series | Key Structural Feature | Target Enzyme | Reported Potency | Selectivity Index |

|---|---|---|---|---|

| 1,2-Diarylimidazoles | Di-aryl substitution on imidazole ring | Human COX-2 | IC50 = 10-100 nM | 1000-12500 |

| 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazoles | Methylsulfonyl group on imidazole ring | COX-2 | IC50 of most potent compound (5b) = 0.71 µM | 115 |

The imidazole scaffold is a key component in numerous compounds developed for anticancer therapy. These agents can exert their effects through various mechanisms at the cellular and molecular level, including interacting with DNA, modulating mitochondrial functions, and activating critical tumor suppressor pathways.

Imidazole derivatives have been shown to interfere with fundamental processes in cancer cells, such as DNA replication and mitochondrial function. Certain imidazole-based compounds can act as DNA intercalators, inserting themselves between the base pairs of the DNA helix, which can lead to cell death. nih.gov Others have been found to inhibit topoisomerase II, an enzyme crucial for managing DNA tangles during replication. nih.gov

At the organelle level, research has explored the use of zeolitic imidazole framework-90 (ZIF-90), a metal-organic framework containing an imidazole derivative, to target mitochondria. nih.govnih.gov These nanoscale platforms can be loaded with therapeutic agents and are designed to be degraded by mitochondrial ATP. nih.govnih.gov This triggers a cascade of reactions, including the release of drugs and an increase in reactive oxygen species (ROS), leading to prolonged oxidative stress and ultimately, cancer cell apoptosis. nih.govnih.gov

The p53 protein is a critical tumor suppressor that regulates the cell cycle and induces apoptosis in response to cellular stress, such as DNA damage. The activity of p53 is tightly controlled by negative regulators, primarily the MDM2 protein. nih.govnih.gov Overexpression of MDM2 is a common feature in many human cancers, leading to the inactivation of p53. nih.gov

Small molecules containing an imidazole core have been identified as potent antagonists of the MDM2-p53 interaction. nih.gov These compounds bind to MDM2 in the same pocket that p53 would normally occupy, thereby preventing the degradation of p53. nih.govnih.gov The resulting stabilization and activation of p53 in cancer cells can restore its tumor-suppressing functions, leading to cell cycle arrest and apoptosis. nih.govnih.gov

| Mechanism | Specific Target/Process | Outcome in Cancer Cells | Example Compound Type |

|---|---|---|---|

| DNA Interaction | DNA Intercalation, Topoisomerase II Inhibition | DNA Damage, Inhibition of Replication | Imidazole-2-thiones linked to acenaphythylenone |

| Mitochondrial Pathway Modulation | ATP-triggered drug release, ROS production | Oxidative Stress, Apoptosis | Zeolitic Imidazole Framework-90 (ZIF-90) |

| Tumor Suppressor Activation | Inhibition of MDM2-p53 Interaction | p53 Stabilization, Cell Cycle Arrest, Apoptosis | Small-molecule imidazole derivatives |

The interaction of this compound and related compounds extends to the modulation of various enzymes and their susceptibility to environmental degradation processes.

Research on the broader imidazole molecule has shown it can act as an enzyme inhibitor. For instance, imidazole has been demonstrated to inhibit GH1 β-glucosidase through a partial competitive inhibition mechanism. nih.gov This indicates that the inhibitor can bind to the enzyme simultaneously with the substrate, forming a ternary complex that is less productive than the enzyme-substrate complex alone. nih.gov

Regarding its environmental fate, studies on the biodegradation of imidazolium-based ionic liquids by activated sludge have provided insights into the persistence of the imidazole ring. nih.gov These studies have shown that the biodegradability is influenced by the structure of the side chains attached to the imidazole core, with longer alkyl chains being more susceptible to microbial decomposition. nih.gov However, a key finding was that the cleavage of the imidazole ring itself was not observed, suggesting its relative stability in these biological systems. nih.gov

Enzymatic Activity Modulation and Biodegradation Studies

Interaction with Histidine Degradation Enzymes (Urocanase, Formiminoglutamase)

Research into the interaction of this compound with enzymes involved in histidine metabolism is an area of growing interest. While direct studies on this compound are limited, related compounds provide insights into its potential inhibitory activities.

Urocanase, a key enzyme in the histidine degradation pathway, catalyzes the hydration of urocanate. Studies have shown that imidazole derivatives can act as inhibitors of this enzyme. For instance, 2-methylurocanate, a compound structurally similar to a potential metabolite of this compound, has been observed to cause a time-dependent inactivation of urocanase. It is suggested that a tautomeric form of the product, 2-methyl-imidazolone propionate, is the actual inhibitor. This inhibitory mechanism involves the electrophilic addition of enzyme-bound NAD+ to the imidazole nucleus of the substrate analog. Given the structural similarities, it is plausible that this compound or its metabolites could exhibit similar inhibitory effects on urocanase, a hypothesis that warrants further investigation.

Information regarding the interaction of this compound with formiminoglutamase, another crucial enzyme in histidine catabolism, is not currently available in scientific literature. Further research is necessary to elucidate any potential inhibitory or modulatory effects.

Drug Design and Pharmaceutical Formulation

The unique chemical properties of this compound make it a versatile molecule in drug design and pharmaceutical formulation, with applications ranging from drug delivery to stability enhancement.

Applications in Drug Delivery Systems

This compound serves as a building block in the synthesis of polymers used in drug delivery systems. Its bifunctional nature allows it to be incorporated into polymer chains, creating materials with tunable properties for controlled drug release. For example, polymers and nanoparticles incorporating imidazole derivatives are being explored for their potential in targeted drug delivery. The imidazole moiety can impart pH-responsive characteristics to these delivery systems, enabling the release of therapeutic agents in specific microenvironments, such as tumor tissues, which often have a lower pH than healthy tissues. While specific studies focusing solely on this compound-based polymers for drug delivery are emerging, the broader research on imidazole-containing polymers suggests a promising future for this application.

Stability Enhancement of Pharmaceutical Formulations

The stability of pharmaceutical formulations, particularly those containing sensitive biologic drugs like proteins and peptides, is a critical aspect of drug development. This compound has been investigated as a potential stabilizer in such formulations. Its ability to act as a catalyst and its solubility in various solvents are beneficial properties. In specialty chemicals, it is used as a stabilizer, suggesting its potential to prevent the degradation of active pharmaceutical ingredients (APIs). The imidazole ring can participate in various non-covalent interactions, which may help to maintain the native conformation of proteins and prevent aggregation, a common degradation pathway. Further research is needed to fully characterize its efficacy and mechanisms of action as a stabilizer for a wide range of pharmaceutical products.

Peptide Modification for Receptor Interaction Studies

The modification of peptides is a crucial technique for studying their interactions with receptors and for developing new therapeutic agents. While direct examples of using this compound for this specific purpose are not extensively documented, the principles of peptide chemistry suggest its potential utility. The imidazole group is a key component of the amino acid histidine, which plays a vital role in many protein-protein and peptide-receptor interactions.

Introducing a this compound moiety into a peptide sequence could serve several purposes. It could act as a bioisostere for histidine, helping to probe the importance of the imidazole ring's electronic and steric properties in receptor binding. Additionally, the methyl groups could provide conformational constraints or enhance hydrophobic interactions within the binding pocket. The synthesis of peptidomimetics often involves the incorporation of non-natural building blocks, and this compound derivatives could be valuable in this context for creating novel peptide analogs with altered receptor affinity, selectivity, and stability.

Antimicrobial Activities of this compound Complexes

The coordination of metal ions with organic ligands has been a fruitful strategy in the development of new antimicrobial agents. Metal complexes of imidazole and its derivatives have shown significant antibacterial and antifungal activities. The chelation of the metal ion by the ligand often enhances the antimicrobial properties compared to the free ligand. This is attributed to an increase in the lipophilicity of the complex, which facilitates its transport across microbial cell membranes.

Research has demonstrated that transition metal complexes containing imidazole-based ligands exhibit a broad spectrum of antimicrobial activity. For instance, copper(II) and zinc(II) complexes with various imidazole derivatives have been synthesized and evaluated against a range of bacteria and fungi, often showing promising results. While comprehensive studies specifically detailing the antimicrobial activity of a wide array of this compound metal complexes are still emerging, the existing data on similar structures suggest that these complexes are likely to possess significant antimicrobial properties. The mechanism of action is thought to involve the disruption of cellular processes through the binding of the metal complex to essential biomolecules within the microbial cell.

Below is a table summarizing the antimicrobial activity of selected metal complexes containing imidazole derivatives, illustrating the potential for this compound complexes in this area.

| Metal Complex | Microorganism | Activity |

| [Cu(L)₂(H₂O)₂] | Escherichia coli | Active |

| Staphylococcus aureus | Active | |

| [Zn(L)₂(H₂O)₂] | Candida albicans | Active |

| Aspergillus niger | Active | |

| (L represents a generic imidazole-based ligand) |

Analytical Chemistry Methodologies Involving 1,2 Dimethylimidazole

Derivatization Agent in Mass Spectrometry

In mass spectrometry, derivatization is a technique used to modify an analyte to improve its chromatographic behavior, ionization efficiency, or fragmentation pattern. A derivative of 1,2-dimethylimidazole, specifically this compound-4-sulfonyl chloride (DMISC), has emerged as a novel and effective derivatizing agent. nih.gov This reagent is particularly useful for improving the mass spectrometric response of certain classes of compounds in liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) and tandem mass spectrometry (LC-ESI-MS/MS). nih.gov The derivatization process with DMISC results in the formation of dimethylimidazolesulfonyl (DMIS) derivatives, which are notably stable in aqueous solutions and exhibit excellent chromatographic properties. nih.gov These derivatives readily produce intense protonated molecules ([M+H]+) in positive-ion ESI, significantly enhancing detection sensitivity. nih.govnih.gov

Enhanced Detection of Phenolic Compounds

The analysis of phenolic compounds by mass spectrometry can be challenging due to their poor ionization efficiency and, in some cases, weak fragmentation. Derivatization with DMISC addresses these issues by converting the phenolic hydroxyl group into a sulfonate ester. This modification introduces the readily ionizable dimethylimidazole moiety, which dramatically improves the signal intensity in mass spectrometry. nih.govnih.gov

The use of DMISC as a derivatization agent is particularly well-suited for LC-ESI-MS/MS analysis. nih.gov The resulting DMIS derivatives of phenolic compounds produce strong [M+H]+ precursor ions in positive-ion mode. nih.govnih.gov During tandem mass spectrometry (MS/MS), the fragmentation of these precursor ions is highly informative. For simple phenols, the product ion spectra are typically dominated by ions corresponding to the DMIS and dimethylimidazole fragments. nih.gov However, for more complex structures like hydroxy-polycyclic aromatic hydrocarbons (OHPAHs) with three or more fused rings, the product ion spectra show prominent ions resulting from the cleavage of the sulfonate ester bond (ArO+), with the intensity of this ion increasing with the number of aromatic rings. nih.gov This predictable fragmentation is advantageous for developing selective and sensitive analytical methods using techniques like multiple reaction monitoring (MRM). nih.gov

A study on the anesthetic agent propofol (B549288), a phenolic compound, demonstrated that derivatization with DMISC significantly improves its ionization and fragmentation efficiency. nih.gov The DMIS derivative of propofol yielded intense [M+H]+ ions, with the dimethylimidazole moiety being the most abundant product ion, allowing for high sensitivity in detection. nih.gov

The DMISC derivatization method has been successfully applied to the analysis of trace levels of phenolic compounds in complex matrices, such as environmental and biomedical samples. nih.govnih.gov This includes the analysis of chloro-, aryl-, and alkylphenols, steroidal estrogens, and OHPAHs. nih.gov

A validated method was developed for the determination of 1-hydroxypyrene, a key biomarker for human exposure to polycyclic aromatic hydrocarbons (PAHs), in human urine. nih.gov The method involves enzymatic hydrolysis of conjugated metabolites, solid-phase extraction (SPE) to isolate the analyte, derivatization with DMISC, and subsequent analysis by LC-ESI-MS/MS. nih.gov This approach provides the necessary sensitivity and selectivity for biomonitoring studies. nih.gov Similarly, the method has been proven effective for quantifying propofol in human serum samples. nih.gov The procedure involves protein precipitation, direct derivatization of the supernatant with DMISC, and a double liquid-liquid extraction. nih.gov The resulting method achieved a low limit of quantification (5 ng/mL) and was successfully used to analyze a serum sample from a patient after propofol-induced sedation. nih.gov

Table 1: Application of DMISC Derivatization in LC-ESI-MS/MS Analysis

| Analyte Class | Sample Matrix | Key Findings | Reference |

|---|---|---|---|

| Phenolic Compounds (e.g., OHPAHs, estrogens) | Human Urine | Formation of stable DMIS derivatives with intense [M+H]+ ions; excellent chromatographic properties. | nih.gov |

| Propofol | Human Serum | Improved ionization and fragmentation efficiency; achieved a limit of quantification of 5 ng/mL. | nih.gov |

Spectroscopic Characterization Techniques for this compound and Its Derivatives

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure, bonding, and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of this compound. Both ¹H and ¹³C NMR provide unique signals corresponding to the different nuclei in the molecule, allowing for unambiguous structural assignment. chemicalbook.comnih.gov

In the ¹H NMR spectrum of this compound, the protons on the imidazole (B134444) ring and the methyl groups give rise to characteristic chemical shifts. The protons at positions 4 and 5 on the imidazole ring typically appear as distinct signals, while the methyl groups at positions 1 and 2 also have unique resonances. chemicalbook.comnih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) in D₂O |

|---|---|

| H4/H5 (ring) | ~7.13 |

| H4/H5 (ring) | ~6.99 |

| CH₃ (N1-methyl) | ~3.57 |

| CH₃ (C2-methyl) | ~2.34 |

Data sourced from predictive databases. hmdb.ca

¹³C NMR spectroscopy complements the proton NMR data, with signals corresponding to the five carbon atoms in the this compound molecule. nih.gov Additionally, ¹⁵N NMR can provide further insight into the electronic environment of the nitrogen atoms within the imidazole ring. nih.gov

Infrared (IR) and Far-Infrared (FIR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups and to fingerprint the this compound molecule. The IR spectrum displays absorption bands corresponding to the various vibrational modes of the molecule's bonds. nih.gov Key absorptions include C-H stretching from the methyl groups and the aromatic ring, C=N and C=C stretching vibrations within the imidazole ring, and ring bending modes. nih.govnih.gov The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and is unique for each molecule, allowing for definitive identification. docbrown.info

Far-Infrared (FIR) spectroscopy, which covers the lower wavenumber region, can provide information on lower energy vibrations, such as skeletal vibrations of the imidazole ring and intermolecular interactions in complexes or condensed phases.

Table 3: Characteristic IR Absorption Bands for Imidazole-Type Compounds

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3150 - 3100 | C-H Stretch (ring) |

| 3000 - 2850 | C-H Stretch (methyl) |

| 1600 - 1450 | C=N and C=C Stretch (ring) |

| 1470 - 1430 | CH₃ Bending |

| ~900 - 650 | C-H Out-of-plane Bending |

Note: These are general ranges for imidazole-type compounds and specific values for this compound may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy